molecular formula C11H17Cl2NOS B14495752 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride CAS No. 64118-70-3

2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B14495752
CAS No.: 64118-70-3
M. Wt: 282.2 g/mol
InChI Key: MHBYXEPIUSSKEU-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxy group, and a sulfanyl-ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves multiple steps. One common method starts with the chlorination of 4-ethoxybenzyl alcohol to produce 3-chloro-4-ethoxybenzyl chloride. This intermediate is then reacted with thiourea to form the corresponding thiouronium salt, which is subsequently hydrolyzed to yield 3-chloro-4-ethoxybenzyl mercaptan. The final step involves the reaction of this mercaptan with ethylene diamine to produce the target compound, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenethylamine hydrochloride
  • 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride

Uniqueness

2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is unique due to the presence of both the ethoxy and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

64118-70-3

Molecular Formula

C11H17Cl2NOS

Molecular Weight

282.2 g/mol

IUPAC Name

2-[(3-chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H16ClNOS.ClH/c1-2-14-11-4-3-9(7-10(11)12)8-15-6-5-13;/h3-4,7H,2,5-6,8,13H2,1H3;1H

InChI Key

MHBYXEPIUSSKEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CSCCN)Cl.Cl

Origin of Product

United States

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